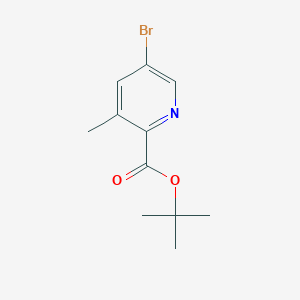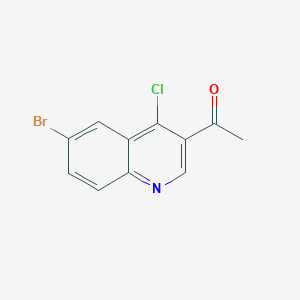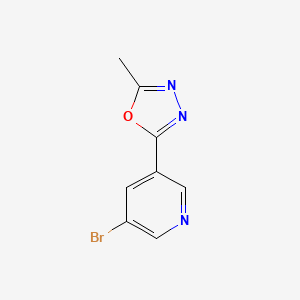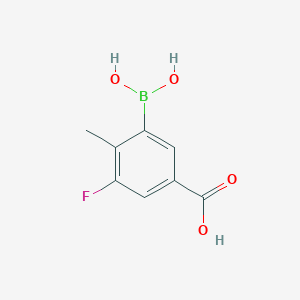
3-Borono-5-fluoro-4-methylbenzoic acid
Descripción general
Descripción
“3-Borono-5-fluoro-4-methylbenzoic acid” is a chemical compound with the molecular formula C8H8BFO4 . It has a molecular weight of 197.96 . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .
Synthesis Analysis
The synthesis of “3-Borono-5-fluoro-4-methylbenzoic acid” is a subject of ongoing research . It has been proposed as a registered starting material for the synthesis of Losmapimod, a p38 kinase candidate .
Molecular Structure Analysis
The InChI code for “3-Borono-5-fluoro-4-methylbenzoic acid” is 1S/C8H8BFO4/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10/h2-3,13-14H,1H3,(H,11,12) . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“3-Borono-5-fluoro-4-methylbenzoic acid” is a white to yellow solid . It has a molecular weight of 197.96 . The compound is typically stored at temperatures between 2-8°C .
Aplicaciones Científicas De Investigación
Synthesis in Organic Chemistry
Environmental and Biological Studies
Studies have utilized fluorinated compounds like 3-borono-5-fluoro-4-methylbenzoic acid to investigate metabolic pathways in biological systems. For instance, the addition of fluorinated compounds to methanogenic m-cresol-degrading consortia has helped in understanding the biodegradation process, revealing novel demethylation reactions and pathways (K. Londry & P. Fedorak, 1993).
Fluorescence and Chemosensing Applications
Boronic acids, including derivatives of 3-borono-5-fluoro-4-methylbenzoic acid, have been used in developing fluorescent sensors and chemosensors. These compounds interact with specific molecules, changing their fluorescence properties, which is valuable in detecting carbohydrates, bioactive substances, and other analytes in various applications (S. Huang et al., 2012).
Organic Materials and Nanostructure Studies
In the field of materials science, boronic acid-modified nanoparticles, which may include derivatives of 3-borono-5-fluoro-4-methylbenzoic acid, have been explored for potential use in biological and biomedical applications. These modified nanoparticles have shown promise as antiviral inhibitors and in bioimaging, indicating their versatility and potential in various scientific applications (M. Khanal et al., 2013).
Catalysis and Organic Reactions
Boronic acids, including those related to 3-borono-5-fluoro-4-methylbenzoic acid, have been used as catalysts in various organic reactions. Their role in catalysis, particularly in enantioselective reactions, is of significant interest in organic chemistry. This includes applications in aza-Michael additions and other complex organic synthesis processes (T. Hashimoto et al., 2015).
Safety And Hazards
The safety information for “3-Borono-5-fluoro-4-methylbenzoic acid” indicates that it may be harmful if swallowed . It may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
3-borono-5-fluoro-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10/h2-3,13-14H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHYMSYPRCYQQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C)F)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736596 | |
| Record name | 3-Borono-5-fluoro-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Borono-5-fluoro-4-methylbenzoic acid | |
CAS RN |
917223-87-1 | |
| Record name | 3-Borono-5-fluoro-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1376242.png)
![6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine](/img/structure/B1376243.png)

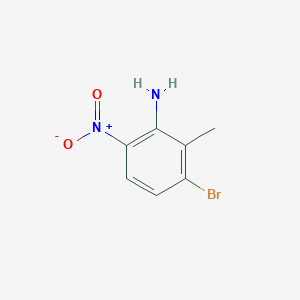
![6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1376246.png)
